(5aS,10bR)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate
Description
Properties
IUPAC Name |
(1R,9S)-4-phenyl-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N3O.BF4/c1-2-7-14(8-3-1)21-12-20-17(19-21)11-22-16-10-13-6-4-5-9-15(13)18(16)20;2-1(3,4)5/h1-9,12,16,18H,10-11H2;/q+1;-1/t16-,18+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAPHEJUSIRKAF-KUGOCAJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1[C@H]2[C@@H](C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BF4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5aS,10bR)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate (CAS No. 740816-14-2) is a complex heterocyclic compound known for its potential biological activities. This article aims to explore its biological activity based on available literature and research findings.
The compound has a molecular formula of C18H16BF4N3O and a molecular weight of 467.10 g/mol. It features multiple functional groups that contribute to its biological properties. Notably, it has a low solubility profile and is classified as poorly soluble in water.
| Property | Value |
|---|---|
| Molecular Formula | C18H16BF4N3O |
| Molecular Weight | 467.10 g/mol |
| Solubility | Poorly soluble |
| Log P | 4.57 |
| Bioavailability Score | 0.55 |
Biological Activity Overview
Research indicates that compounds containing triazole and oxazine rings often exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of this compound have been less extensively studied compared to other similar compounds.
Antimicrobial Activity
A study conducted on related triazole compounds demonstrated significant antibacterial effects against various strains of bacteria including Escherichia coli and Pseudomonas aeruginosa. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase II enzymes .
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation in vitro. Molecular docking studies suggest that it may interact with cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Such interactions could lead to the development of new anti-inflammatory agents based on this scaffold .
Case Studies
- Antibacterial Screening : In a comparative study involving various triazole derivatives, this compound exhibited moderate antibacterial activity against E. coli with an IC50 value comparable to commercial antibiotics like nalidixic acid .
- Molecular Docking Studies : Docking studies revealed that the compound binds effectively to the active site of COX-2 with a binding affinity similar to that of indomethacin. This suggests its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations
Substituent Effects :
- Electron-Donating Groups (e.g., methoxy in 4-methoxyphenyl): May improve solubility and reactivity in polar solvents .
- Electron-Withdrawing Groups (e.g., pentafluorophenyl): Enhance thermal and oxidative stability, suited for high-temperature reactions .
- Bulky Groups (e.g., mesityl): Provide steric protection to the triazole core, reducing unwanted side reactions .
Purity and Stability: Most analogs are available in ≥95% purity, but the mesityl derivative (95%) and perfluorophenyl compound (unknown purity) may require additional purification for sensitive applications . Fluorinated analogs (e.g., pentafluorophenyl) exhibit higher molecular weights and lipophilicity, making them candidates for hydrophobic environments .
Safety and Handling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
